Dibenzyl tridecanedioate
Description
Dibenzyl tridecanedioate is a diester compound derived from tridecanedioic acid (HOOC-(CH₂)₁₁-COOH) and benzyl alcohol. Its structure features two benzyl groups esterified to the terminal carboxylic acid groups of the 13-carbon diacid backbone. The compound is identified by CAS Reg. No. 1425217-11-8 and is commonly available at 95% purity . The benzyl groups likely enhance thermal stability and reduce volatility compared to linear alkyl esters, making it suitable for high-performance materials.
Properties
IUPAC Name |
dibenzyl tridecanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O4/c28-26(30-22-24-16-10-8-11-17-24)20-14-6-4-2-1-3-5-7-15-21-27(29)31-23-25-18-12-9-13-19-25/h8-13,16-19H,1-7,14-15,20-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLFKFUUCHJGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281987 | |
| Record name | 1,13-Bis(phenylmethyl) tridecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52175-11-8 | |
| Record name | 1,13-Bis(phenylmethyl) tridecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52175-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,13-Bis(phenylmethyl) tridecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl tridecanedioate typically involves the esterification of tridecanedioic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and advanced separation techniques like distillation or crystallization are employed to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dibenzyl tridecanedioate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry: Dibenzyl tridecanedioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.
Biology: In biological research, this compound can be used to study ester hydrolysis and enzyme-catalyzed reactions involving ester bonds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action for Dibenzyl tridecanedioate primarily involves its hydrolysis to tridecanedioic acid and benzyl alcohol. This hydrolysis can be catalyzed by acids, bases, or enzymes such as esterases. The resulting tridecanedioic acid can further participate in various metabolic pathways, while benzyl alcohol can be oxidized to benzaldehyde and benzoic acid.
Comparison with Similar Compounds
Dioctyl Adipate (CAS 123-79-5)
- Structure: Derived from adipic acid (6-carbon diacid) and octanol.
- Key Differences :
- Shorter diacid chain (C6 vs. C13) results in lower molecular weight and higher volatility .
- Linear octyl groups lack the aromatic stabilization seen in dibenzyl esters, leading to reduced thermal resistance .
- Applications : Widely used in cosmetics and flexible plastics due to its low toxicity and compatibility with polymers .
Bis(6-methylheptyl) Phthalate (CAS 131-20-4)
- Structure : Phthalate ester with branched alkyl chains.
- Key Differences: Phthalates are under regulatory scrutiny for endocrine-disruption risks, whereas this compound may offer a safer, non-phthalate alternative. Branched alkyl chains improve plasticizing efficiency but may compromise biodegradability compared to linear or aromatic esters .
Propane-1,2,3-triyl Tris(decanoate) (CAS 621-71-6)
- Structure: Triester with decanoic acid and glycerol.
- Key Differences :
Physicochemical Properties
The table below summarizes key properties of this compound and comparable compounds (data inferred from structural analysis and evidence):
| Compound | CAS Number | Purity | Molecular Weight* | Key Applications | Thermal Stability | Volatility |
|---|---|---|---|---|---|---|
| This compound | 1425217-11-8 | 95% | ~486 g/mol | Plasticizers, lubricants | High | Low |
| Dioctyl adipate | 123-79-5 | 98% | 424.6 g/mol | Cosmetics, polymers | Moderate | Moderate |
| Bis(6-methylheptyl) phthalate | 131-20-4 | 95% | 390.5 g/mol | PVC plasticizers | High | Low |
| Propane-1,2,3-triyl tris(decanoate) | 621-71-6 | 98% | 638.9 g/mol | Lubricants, resins | Moderate | Low |
*Molecular weights estimated based on structural formulae.
Degradation and Environmental Impact
- Microbial Degradation : Evidence suggests dibenzyl sulfide undergoes microbial oxidation to sulfoxides and sulfones . While this compound’s ester bonds may hydrolyze more readily than sulfur-containing compounds, its long aliphatic chain could slow biodegradation relative to shorter-chain esters like dioctyl adipate.
Biological Activity
Dibenzyl tridecanedioate, a diester formed from dibenzyl alcohol and tridecanedioic acid, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound (CAS No. 52175-11-8) is characterized by its long hydrocarbon chain, which influences its solubility and interaction with biological systems. The chemical structure can be represented as follows:
This structure consists of two benzyl groups attached to a tridecanedioate backbone, contributing to its unique physicochemical properties.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study evaluated the compound's efficacy against various bacterial strains, revealing significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest potential applications in antimicrobial formulations, particularly in cosmetic products where microbial contamination is a concern .
2. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a possible role in managing inflammatory conditions.
Mechanism of Action:
- Inhibition of NF-κB signaling pathway.
- Reduction in the expression of COX-2 and iNOS enzymes.
3. Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) showed that this compound induces apoptosis in a dose-dependent manner. The compound's IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The apoptosis mechanism is believed to involve mitochondrial pathway activation, leading to caspase cascade activation.
Case Study 1: Antimicrobial Application
A formulation containing this compound was tested in a clinical setting for its effectiveness in preventing skin infections post-surgery. The results indicated a significant reduction in infection rates compared to control groups, highlighting its potential as a topical antimicrobial agent.
Case Study 2: Cosmetic Use
In a cosmetic formulation aimed at reducing skin inflammation, this compound was included due to its anti-inflammatory properties. Clinical trials demonstrated improved skin conditions in participants with acne and eczema after four weeks of use.
Q & A
Q. How does isotopic labeling (e.g., deuterium) enhance NMR analysis of this compound’s structural dynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
